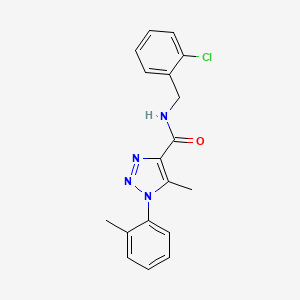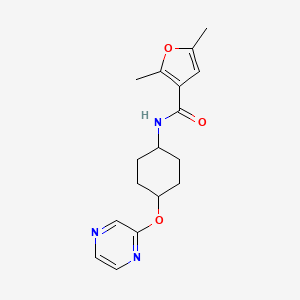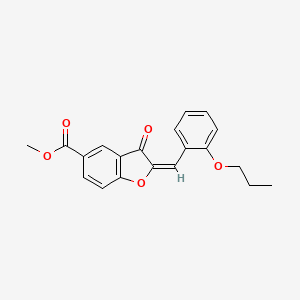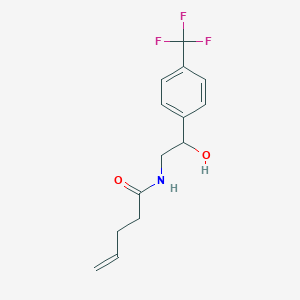![molecular formula C31H31ClN6O2 B2744263 4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902959-83-5](/img/structure/B2744263.png)
4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C31H31ClN6O2 and its molecular weight is 555.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, including compounds similar to the one , has demonstrated antimicrobial activities against various microorganisms. A study by Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found them to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
H1-antihistaminic Activity
Compounds with a structure similar to the target compound have been explored for their H1-antihistaminic activity. Gobinath et al. (2015) synthesized a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones and found one compound in particular to show significant protection against histamine-induced bronchoconstriction in guinea pigs, suggesting potential as H1-antihistaminic agents with minimal sedative effects (Gobinath et al., 2015).
Quality Control for Antimalarial Studies
Danylchenko et al. (2018) developed quality control methods for a compound among the derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, highlighting its promise as an antimalarial agent. The methods included identification, solubility, and purity assessments essential for further in-depth studies (Danylchenko et al., 2018).
Anticancer Activity
A study by Reddy et al. (2015) focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements essential for anticancer activity. They reported that some derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting potential therapeutic applications in cancer treatment (Reddy et al., 2015).
Antihypertensive Agents
Research into piperidine derivatives with a quinazoline ring system, similar in structural complexity to the compound of interest, has shown potential antihypertensive effects. Takai et al. (1986) prepared a series of such derivatives and found two compounds that produced strong hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive agents (Takai et al., 1986).
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39ClN6O2/c1-21-6-5-7-25(18-21)36-17-16-35(19-22(36)2)29(39)15-14-28-33-34-31-37(20-23-10-12-24(32)13-11-23)30(40)26-8-3-4-9-27(26)38(28)31/h5-7,10-13,18,22,26-27,31,34H,3-4,8-9,14-17,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMPXMHHLBGJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCC3=NNC4N3C5CCCCC5C(=O)N4CC6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744180.png)


![Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride](/img/structure/B2744183.png)


![3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid](/img/structure/B2744188.png)






